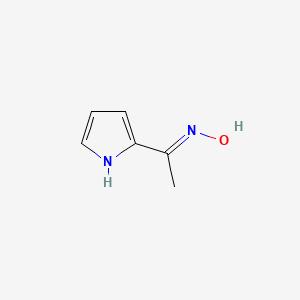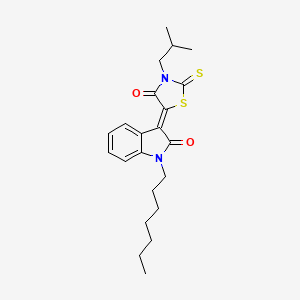
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- is a chemical compound with the molecular formula C8H10Br2O4 It is a derivative of cyclobutanedicarboxylic acid, where two bromine atoms are attached to the cyclobutane ring, and the carboxylic acid groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- typically involves the bromination of cyclobutanedicarboxylic acid followed by esterification. The bromination can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the cis-configuration of the product. The resulting dibromo compound is then esterified with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield the dimethyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding cyclobutanedicarboxylic acid ester without the bromine atoms.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of cyclobutanedicarboxylic acid dimethyl ester.
Hydrolysis: Formation of cyclobutanedicarboxylic acid.
Scientific Research Applications
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- involves its reactivity due to the presence of bromine atoms and ester groups. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclobutanedicarboxylic acid, trans-: Similar structure but with trans-configuration, leading to different chemical properties and reactivity.
1,2-Cyclohexanedicarboxylic acid, dimethyl ester, cis-: A larger ring structure with similar ester groups, used in different applications.
1,2-Cyclobutanedicarboxylic acid, 3,4-dibromo-, dimethyl ester, all-cis-: Another dibromo derivative with different bromine positions.
Uniqueness
1,2-Cyclobutanedicarboxylic acid, 1,2-dibromo-, dimethyl ester, cis- is unique due to its specific cis-configuration and the presence of bromine atoms at the 1,2-positions
Properties
CAS No. |
10358-76-6 |
|---|---|
Molecular Formula |
C8H10Br2O4 |
Molecular Weight |
329.97 g/mol |
IUPAC Name |
dimethyl 1,2-dibromocyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H10Br2O4/c1-13-5(11)7(9)3-4-8(7,10)6(12)14-2/h3-4H2,1-2H3 |
InChI Key |
DIIOSVRCKOEFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1(C(=O)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate](/img/structure/B12038225.png)

![4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide](/img/structure/B12038237.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12038245.png)



![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (3-methyl-pyridin-2-yl)-amide](/img/structure/B12038263.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12038286.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12038288.png)
![N'-((2E)-3-allyl-4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2(3H)-ylidene)-4-bromobenzohydrazide hydrobromide](/img/structure/B12038294.png)
